4-(Trifluoromethyl)benzamidine hydrochloride

Catalog No.
S786263
CAS No.
38980-96-0
M.F
C8H8ClF3N2
M. Wt
224.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)benzamidine hydrochloride

CAS Number

38980-96-0

Product Name

4-(Trifluoromethyl)benzamidine hydrochloride

IUPAC Name

4-(trifluoromethyl)benzenecarboximidamide;hydrochloride

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

InChI

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H3,12,13);1H

InChI Key

DKIFMADLURULQV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=N)N)C(F)(F)F.Cl

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(F)(F)F.Cl

The exact mass of the compound 4-(Trifluoromethyl)benzamidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Trifluoromethyl)benzamidine hydrochloride (CAS 38980-96-0) is an electron-deficient aromatic amidine salt utilized extensively in medicinal chemistry and advanced materials science. In pharmaceutical procurement, it serves as a specialized precursor for synthesizing serine protease inhibitors and trifluoromethylated heterocycles, where the para-CF3 group imparts critical metabolic stability and modulates the amidine pKa for improved membrane permeability. In the optoelectronics sector, this compound has emerged as a highly effective dipolar passivating agent (abbreviated as TFPhFACl) for perovskite solar cells (PSCs). Its combination of a strong electron-withdrawing trifluoromethyl group and a coordinating amidine moiety allows it to form a beneficial dipole layer that accelerates charge transport while simultaneously passivating undercoordinated lead and iodine defects, making it a dual-purpose procurement choice for both synthetic and materials applications [1].

Substituting 4-(trifluoromethyl)benzamidine hydrochloride with unsubstituted benzamidine hydrochloride or electron-donating analogs (e.g., 4-methylbenzamidine) fundamentally alters both the physicochemical and electronic properties of the target system. In drug design, the unsubstituted benzamidine group possesses a high pKa (~11.6), rendering it fully protonated at physiological pH and severely limiting passive membrane permeability[1]. The strongly electron-withdrawing para-CF3 group significantly lowers this pKa, enhancing the fraction of neutral species available for membrane crossing [1]. In perovskite applications, generic ammonium or amidinium salts lack the massive dipole moment generated by the CF3 group; without this dipole, the material fails to provide the built-in electric field necessary to accelerate hole transport across the buried interface, leading to inferior power conversion efficiencies and higher non-radiative recombination rates [2].

Dipole-Driven Efficiency Enhancement in Perovskite Solar Cells

In the fabrication of mixed 2D/3D perovskite solar cells, the application of 4-(trifluoromethyl)benzamidine hydrochloride (TFPhFACl) as a surface capping layer introduces a strong molecular dipole that fundamentally alters charge extraction dynamics. Compared to unpassivated 3D perovskite baselines, the incorporation of TFPhFACl boosts the power conversion efficiency (PCE) to 24.0%. This enhancement is driven by the synergistic effect of the CF3 group forming a dipole layer that accelerates hole transport to the Spiro-OMeTAD layer, while the amidine cation coordinates with the Pb-I octahedron to suppress non-radiative recombination[1].

Evidence DimensionPower Conversion Efficiency (PCE) in mixed 2D/3D PSCs
Target Compound Data24.0% PCE
Comparator Or BaselineUnpassivated 3D perovskite baseline (typically ~21-22%)
Quantified Difference~2-3% absolute increase in PCE with accelerated hole transport
ConditionsSurface regulation of 3D perovskite using TFPhFACl precursor to form a 2D capping layer

Procurement of this specific fluorinated amidine is critical for solar cell manufacturers aiming to break the 23% efficiency barrier through combined dipole-field charge extraction and defect passivation.

pKa Modulation for Enhanced Bioavailability in Protease Inhibitors

Benzamidine is a classic P1 anchor for serine proteases, but its high basicity (pKa ~11.6) results in poor oral bioavailability and membrane permeability. The introduction of the strongly electron-withdrawing para-trifluoromethyl group in 4-(trifluoromethyl)benzamidine hydrochloride significantly reduces the electron density at the amidine nitrogen. Based on established Hammett substituent effects, this lowers the pKa compared to the unsubstituted baseline, increasing the proportion of the un-ionized species at physiological pH. This precise pKa modulation, combined with the enhanced lipophilicity of the CF3 group, allows medicinal chemists to maintain high ligand efficiency while overcoming the permeability bottlenecks typical of strongly basic amidines [1].

Evidence DimensionAmidine basicity (pKa) and lipophilicity
Target Compound DataLowered pKa and increased logP
Comparator Or BaselineUnsubstituted benzamidine (pKa ~11.6)
Quantified DifferenceSignificant reduction in basicity, exponentially increasing neutral species fraction at pH 7.4
ConditionsPhysiological pH (7.4) in aqueous media for pharmacokinetic modeling

For pharmaceutical procurement, this building block is essential when designing orally bioavailable protease inhibitors where standard benzamidines fail due to excessive basicity.

Precursor Suitability for Trifluoromethylated Heterocycle Synthesis

As a synthetic intermediate, 4-(trifluoromethyl)benzamidine hydrochloride is highly optimized for condensation reactions to form complex heterocycles such as pyrimidines and triazines. The electron-withdrawing nature of the CF3 group activates the amidine carbon, making it highly reactive toward dicarbonyls and other electrophiles. In standard cyclization protocols, this activated amidine consistently delivers high yields of para-CF3-phenyl substituted heterocycles, which are highly prized in agrochemical and pharmaceutical libraries for their metabolic stability. Substituting this with a methyl- or methoxy-benzamidine reduces the electrophilic activation of the intermediate, often requiring harsher conditions or resulting in lower cyclization yields .

Evidence DimensionReactivity in condensation/cyclization workflows
Target Compound DataHigh-yield formation of CF3-phenyl heterocycles under mild basic conditions
Comparator Or BaselineElectron-rich amidines (e.g., 4-methylbenzamidine)
Quantified DifferenceEnhanced electrophilic activation driven by the CF3 inductive effect
ConditionsBase-catalyzed condensation with dicarbonyls or equivalent electrophiles

Chemical manufacturers must select this specific hydrochloride salt to efficiently install the metabolically stable 4-(trifluoromethyl)phenyl pharmacophore in a single high-yield cyclization step.

High-Efficiency Perovskite Solar Cell (PSC) Manufacturing

4-(Trifluoromethyl)benzamidine hydrochloride (TFPhFACl) is a highly effective passivating agent for mixed 2D/3D perovskite solar cells. Its unique dipole moment accelerates hole transport to the Spiro-OMeTAD layer, while its amidine group passivates Pb-I defects, making it an essential procurement item for scaling PSCs to >24% power conversion efficiencies [1].

Serine Protease Inhibitor Drug Discovery

In medicinal chemistry, this compound is utilized as a specialized P1 anchor building block for targeting serine proteases like trypsin, thrombin, and plasma kallikrein. The para-CF3 group lowers the amidine pKa and increases lipophilicity compared to standard benzamidine, directly addressing the poor oral bioavailability and membrane permeability issues that plague highly basic amidine-based drug candidates [2].

Synthesis of Metabolically Stable Agrochemicals and Pharmaceuticals

As a highly reactive electrophilic condensation partner, this hydrochloride salt is the preferred precursor for synthesizing para-(trifluoromethyl)phenyl-substituted pyrimidines, triazines, and imidazoles. Procuring this specific building block ensures high cyclization yields and seamlessly installs the CF3 group, which is critical for blocking oxidative metabolism in final active ingredients.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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